N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)cyclopropanecarboxamide is a synthetic organic compound featuring a 2,2'-bithiophene core linked via an ethyl chain to a cyclopropanecarboxamide group. The bithiophene moiety consists of two thiophene rings connected at their 2-positions, with the ethyl substituent at the 5-position of the terminal thiophene.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(10-3-4-10)15-8-7-11-5-6-13(18-11)12-2-1-9-17-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJRDHOVUUPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where 2,2’-bithiophene is formed by coupling two thiophene units using a palladium catalyst.
Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction, where an ethyl halide reacts with the bithiophene moiety.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group.
Industrial Production Methods
Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide may involve large-scale Stille coupling reactions followed by efficient purification techniques such as column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Materials Science: It is employed in the synthesis of conjugated polymers for use in optoelectronic devices.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide involves its interaction with molecular targets through its bithiophene moiety. The bithiophene unit can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function . Additionally, the cyclopropanecarboxamide group can form hydrogen bonds with biological macromolecules, further modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bithiophene Derivatives with Functional Substituents
Natural and Synthetic Bithiophenes (): Several 2,2'-bithiophene derivatives isolated from Echinops grijisii (Table 1) exhibit structural similarities but differ in substituents:
- 5-Acetyl-2,2'-bithiophene (5): Acetyl group at the 5-position.
- 5-Formyl-2,2'-bithiophene (6): Formyl group at the 5-position.
- 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14): Hydroxybutynyl substituent.
Key Differences:
- Compounds 2, 4, and 14 demonstrated anti-inflammatory activity (IC50 values < 20 μM against nitrite production in RAW 264.7 cells), suggesting that the bithiophene core contributes to bioactivity .
Table 1: Comparison of Bithiophene Derivatives
*Calculated based on formula: C14H15NOS2.
Cyclopropanecarboxamide Derivatives
Synthetic Cyclopropanecarboxamides ():
Compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-phenylthiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide (Compound 40, ) and Compound 73 () share the cyclopropanecarboxamide group but feature thiazole or benzodioxol moieties instead of bithiophene.
Key Differences:
- Structural Implications: The thiazole and benzodioxol groups may enhance π-π stacking interactions compared to the bithiophene’s sulfur-rich aromatic system.
Table 2: Cyclopropanecarboxamide Derivatives
Functional and Pharmacological Implications
- Solubility: The ethyl linker in the target compound may improve solubility compared to directly substituted bithiophenes (e.g., acetyl or formyl derivatives).
- Bioactivity Potential: Bithiophenes in show anti-inflammatory activity, while cyclopropanecarboxamides in and are likely designed for target-specific interactions (e.g., enzyme inhibition). The hybrid structure of the target compound could merge these properties.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide is a novel organic compound notable for its unique structure, which includes a cyclopropane ring, a carboxamide group, and a bithiophene moiety. This compound has garnered attention in the fields of organic electronics and medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide. Its molecular formula is , and it has a molecular weight of 273.4 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene Moiety : This is achieved through a Stille coupling reaction using palladium catalysts.
- Attachment of Ethyl Chain : An ethyl halide undergoes nucleophilic substitution with the bithiophene unit.
- Formation of Cyclopropanecarboxamide : The final step involves cyclization to form the cyclopropanecarboxamide group.
The biological activity of this compound is primarily attributed to its bithiophene moiety, which can engage in π-π stacking interactions with aromatic residues in proteins. This interaction may influence various biological processes, including receptor binding and enzyme activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, bithiophene derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and lung cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.
Case Studies
- Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound in vitro.
- Method : MTT assay was performed on breast cancer cell lines (MCF-7).
- Results : The compound showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
- Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were measured, showing significant antibacterial activity at concentrations above 50 µg/mL.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0 | 0 |
| 25 | 10 |
| 50 | 20 |
| 100 | 30 |
Applications in Research
This compound is being explored for various applications:
- Organic Electronics : Its semiconducting properties make it suitable for use in organic field-effect transistors (OFETs).
- Medicinal Chemistry : The compound's unique structure positions it as a candidate for further development in drug design targeting specific biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
